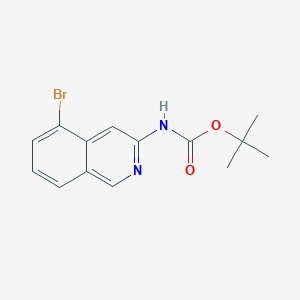![molecular formula C9H13NS B13674478 1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)
1-[(3-Methylthiophen-2-yl)methyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylthiophen-2-yl)methyl]azetidine is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 3-position and an azetidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylthiophen-2-yl)methyl]azetidine typically involves the reaction of 3-methylthiophene with azetidine derivatives. One common method is the aza-Michael addition, where the thiophene derivative is reacted with an azetidine precursor under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Methylthiophen-2-yl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form more saturated derivatives.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylthiophen-2-yl)methyl]azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-psychotic properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 1-[(3-Methylthiophen-2-yl)methyl]azetidine involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and cancer pathways.
Pathways Involved: The compound can modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
- (3-Methylthiophen-2-yl)methylamine
- 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride
Comparison: 1-[(3-Methylthiophen-2-yl)methyl]azetidine is unique due to its specific substitution pattern and the presence of both a thiophene and an azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H13NS |
|---|---|
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
1-[(3-methylthiophen-2-yl)methyl]azetidine |
InChI |
InChI=1S/C9H13NS/c1-8-3-6-11-9(8)7-10-4-2-5-10/h3,6H,2,4-5,7H2,1H3 |
InChI-Schlüssel |
FIHYROAPYXIRIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)CN2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)

![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)


![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)



![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)


